1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide.
N-alkylation: The final step involves the alkylation of the pyrazole ring with a suitable alkylating agent to introduce the dimethyl group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can increase its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine include:
1-(difluoromethyl)-3-methyl-1H-pyrazole: This compound shares the difluoromethyl group but lacks the additional pyrazole ring.
1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the dimethyl group.
The uniqueness of this compound lies in its dual pyrazole rings and the presence of both difluoromethyl and dimethyl groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C11H16ClF2N5 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8-5-10(17(2)16-8)7-14-6-9-3-4-15-18(9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H |
InChI Key |
AOTATWVUSTZLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
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